Bromo(triphenyl)plumbane

Vue d'ensemble

Description

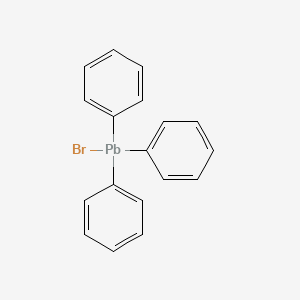

Bromo(triphenyl)plumbane: , also known as bromotriphenyllead(IV), is an organolead compound with the molecular formula C18H15BrPb. This compound is characterized by the presence of a lead atom bonded to three phenyl groups and one bromine atom. It is a member of the organometallic compounds, which are known for their applications in various fields of chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromo(triphenyl)plumbane can be synthesized through the reaction of triphenylplumbyllithium with bromine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(C6H5)3PbLi+Br2→(C6H5)3PbBr+LiBr

The reaction is carried out in a suitable solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and controlled environments ensures consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: Bromo(triphenyl)plumbane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as halides or organometallic reagents.

Oxidation and Reduction Reactions: The lead center can undergo oxidation or reduction, altering the oxidation state of the lead atom.

Coupling Reactions: The phenyl groups can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium halides and Grignard reagents. These reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride are employed in anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted triphenyllead compounds.

Oxidation Reactions: Products include lead oxides and other oxidized lead species.

Reduction Reactions: Products include reduced lead species and phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Bromo(triphenyl)plumbane is characterized by its triphenyl lead structure, where a bromine atom is bonded to a lead center surrounded by three phenyl groups. This configuration imparts distinctive chemical reactivity and stability, making it useful in several applications.

Analytical Chemistry

a. Trace Metal Analysis

This compound is utilized as a reagent in the analysis of trace metals. Its ability to form stable complexes with various anions allows for the selective extraction and detection of heavy metals in environmental samples. For instance, studies have shown that it can effectively separate lead from complex matrices, facilitating accurate quantification using techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

b. Calibration Standards

In analytical laboratories, this compound serves as a calibration standard for determining the concentration of lead in samples. The compound’s known stability and predictable behavior under various conditions make it an ideal candidate for creating reference materials used in quality control processes .

Materials Science

a. Synthesis of Organolead Compounds

This compound is employed in the synthesis of other organolead compounds, which are significant in developing new materials for electronics and optoelectronics. The compound acts as a precursor for lead-based perovskite materials used in solar cells and light-emitting devices, showcasing its potential in renewable energy technologies .

b. Polymer Additives

In polymer chemistry, this compound can be incorporated as an additive to enhance the thermal stability and flame retardant properties of polymers. Its presence helps modify the physical properties of materials without significantly altering their mechanical integrity .

Environmental Studies

a. Environmental Monitoring

Due to its lead content, this compound is relevant in environmental monitoring studies focused on lead contamination. It aids researchers in understanding the behavior of lead compounds in soil and water systems, contributing to assessments of ecological risks associated with heavy metal pollution .

b. Toxicity Studies

Research into the toxicity of this compound has revealed insights into the health impacts of organolead compounds. Studies indicate that exposure to such compounds can lead to various health issues, prompting investigations into safer alternatives and remediation strategies for contaminated environments .

Case Studies

Mécanisme D'action

The mechanism of action of bromo(triphenyl)plumbane involves the interaction of the lead center with various molecular targets. The lead atom can form coordination complexes with nucleophiles, facilitating substitution reactions. The phenyl groups provide stability to the compound, allowing it to participate in various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, enabling the formation of new bonds.

Comparaison Avec Des Composés Similaires

Chlorotriphenyllead(IV): Similar to bromo(triphenyl)plumbane but with a chlorine atom instead of bromine.

Iodotriphenyllead(IV): Contains an iodine atom in place of bromine.

Triphenyllead acetate: Contains an acetate group instead of a halide.

Uniqueness: this compound is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions more readily compared to chlorine or iodine. The compound’s stability and reactivity make it a valuable reagent in organic synthesis and industrial applications.

Activité Biologique

Overview of Bromo(triphenyl)plumbane

This compound, a lead-containing compound, is recognized for its unique structural properties due to the presence of both bromine and triphenyl groups attached to a lead atom. The compound has been studied primarily in the context of its chemical reactivity and potential applications in organic synthesis.

Toxicity and Health Effects

Lead compounds, including this compound, are known for their toxicity. Lead exposure can lead to various health issues, including:

- Neurological Effects : Lead is a neurotoxin that can affect cognitive functions and behavior, particularly in children.

- Hematological Effects : It can interfere with hemoglobin synthesis, leading to anemia.

- Renal Effects : Chronic exposure may result in kidney damage.

The specific biological activity of this compound has not been extensively documented in the literature. However, its potential as a toxic agent aligns with the general understanding of lead compounds.

Case Studies and Research Findings

- Chemical Reactivity : Studies have shown that organolead compounds can engage in various chemical reactions, such as nucleophilic substitutions. This reactivity may influence their biological interactions.

- Environmental Impact : Research indicates that organolead compounds can accumulate in biological systems, posing risks to both human health and the environment. The persistence of such compounds can lead to long-term ecological effects.

- Regulatory Status : Due to the known hazards associated with lead compounds, many jurisdictions have implemented strict regulations governing their use and disposal. The Environmental Protection Agency (EPA) monitors substances like this compound under various toxic substance control acts.

Data Summary Table

| Study/Source | Findings | Relevance |

|---|---|---|

| Toxicological Reviews | Lead exposure linked to neurological deficits | Highlights health risks of lead compounds |

| Environmental Studies | Organolead compounds' persistence in ecosystems | Indicates potential ecological hazards |

| Regulatory Reports | Monitoring and regulation of lead substances | Ensures safety standards are upheld |

Propriétés

IUPAC Name |

bromo(triphenyl)plumbane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLFYKFRSBDOTE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrPb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301208 | |

| Record name | bromo(triphenyl)plumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-06-4 | |

| Record name | Bromotriphenyllead(IV) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bromo(triphenyl)plumbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.